![molecular formula C14H13N3 B3038111 2-Amino-5,6-dimethyl-4-phenylnicotinonitrile CAS No. 74873-37-3](/img/structure/B3038111.png)
2-Amino-5,6-dimethyl-4-phenylnicotinonitrile
Overview
Description
2-Amino-5,6-dimethyl-4-phenylnicotinonitrile is a chemical compound with the molecular formula C14H13N3 and a molecular weight of 223.27 . It is used in various chemical reactions and has been studied for its potential applications .
Synthesis Analysis
The synthesis of 2-Amino-5,6-dimethyl-4-phenylnicotinonitrile involves a one-pot procedure, involving the condensation of malononitrile with aromatic aldehydes and alkyl ketones in the presence of ammonium acetate . The outcome of the reaction proved to be highly dependent on the experimental procedure . In one study, 2-butanone reacts with 2-benzylidenemalononitrile to give exclusively 2-amino-5,6-dimethyl-4-phenylnicotinonitrile in 65% yield .Molecular Structure Analysis
The molecular structure of 2-Amino-5,6-dimethyl-4-phenylnicotinonitrile is based on a pyridine nucleus, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The molecule also contains additional functional groups, including an amino group and a nitrile group .Chemical Reactions Analysis
2-Amino-5,6-dimethyl-4-phenylnicotinonitrile participates in various chemical reactions. It can be used as a starting material in the synthesis of certain 2-amino-4-aryl-3-cyanopyridines . The compound’s reactivity and the products it forms can depend on the specific conditions of the reaction .Scientific Research Applications
- Anticancer Properties : Researchers have explored the potential of 2-Amino-5,6-dimethyl-4-phenylnicotinonitrile as an anticancer agent. Its unique structure may inhibit tumor growth or interfere with cancer cell signaling pathways .
- Pesticide Development : Some studies suggest that derivatives of this compound could be explored as novel pesticides. Their mode of action and selectivity against pests need further investigation .
Medicinal Chemistry and Drug Development
Agrochemicals and Pesticides
properties
IUPAC Name |
2-amino-5,6-dimethyl-4-phenylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-9-10(2)17-14(16)12(8-15)13(9)11-6-4-3-5-7-11/h3-7H,1-2H3,(H2,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLWVRJCMPYGFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=C1C2=CC=CC=C2)C#N)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5,6-dimethyl-4-phenylnicotinonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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